3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a thiazoline ring, and phenyl groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O typically involves multiple steps, including the formation of the piperazine and thiazoline rings. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include diphenylmethyl chloride, piperazine, and thiazoline derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
3-(4,5-dimethyl-1H-benzimidazol-2-yl)propylamine dihydrochloride hydrate: Studied for its biological activities and potential therapeutic applications.
Uniqueness
3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-4-phenyl-4-thiazolin-2-one dihydrochloride H2O is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
109758-41-0 |
---|---|
Molecular Formula |
C29H33Cl2N3OS |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-4-phenyl-1,3-thiazol-2-one;dihydrochloride |
InChI |
InChI=1S/C29H31N3OS.2ClH/c33-29-32(27(23-34-29)24-11-4-1-5-12-24)18-10-17-30-19-21-31(22-20-30)28(25-13-6-2-7-14-25)26-15-8-3-9-16-26;;/h1-9,11-16,23,28H,10,17-22H2;2*1H |
InChI Key |
WYCBUFBYZSJKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C(=CSC2=O)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.